3,3-Difluoro-2-methylbutanoic acid
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Overview
Description
3,3-Difluoro-2-methylbutanoic acid is an organic compound with the molecular formula C5H8F2O2. It is a fluorinated carboxylic acid, characterized by the presence of two fluorine atoms and a methyl group on the carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoro-2-methylbutanoic acid can be achieved through several methods, including:
Halogenation: Starting from a suitable precursor, such as 2-methylbutanoic acid, halogenation with a fluorinating agent like xenon difluoride (XeF2) can introduce fluorine atoms.
Hydrofluorination: This involves the addition of hydrogen fluoride (HF) to a double bond in a precursor molecule, followed by subsequent reactions to introduce the methyl group.
Industrial Production Methods: In an industrial setting, large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Fluorinated amines or alcohols.
Scientific Research Applications
3,3-Difluoro-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and agrochemicals.
Mechanism of Action
The mechanism by which 3,3-difluoro-2-methylbutanoic acid exerts its effects depends on its specific application. In drug design, for example, the fluorine atoms can enhance the binding affinity of the compound to its molecular target, often by forming strong hydrogen bonds or dipole-dipole interactions. The carboxylic acid group can also interact with biological targets through ionic or hydrogen bonding.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with receptors in the body, modulating their activity.
Pathways: It may influence various biochemical pathways, such as those involved in metabolism or signal transduction.
Comparison with Similar Compounds
2,2-Difluoro-3-methylbutanoic acid
3-Fluoro-2-methylbutanoic acid
Properties
IUPAC Name |
3,3-difluoro-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-3(4(8)9)5(2,6)7/h3H,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSSYIZYZMXRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783699-15-9 |
Source
|
Record name | 3,3-difluoro-2-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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